molecular formula C12H18N2OS B5884765 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Numéro de catalogue B5884765
Poids moléculaire: 238.35 g/mol
Clé InChI: ZSQYFCAJGAQLKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells.

Mécanisme D'action

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes in the TCA cycle, which is responsible for generating energy in the form of ATP. By inhibiting these enzymes, 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide disrupts the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and the induction of cancer cell death.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide induces cancer cell death by disrupting the TCA cycle, leading to the accumulation of ROS and the activation of apoptotic pathways. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide also sensitizes cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment. In addition, 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a safe and effective anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its broad range of anticancer activity. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has shown efficacy in a broad range of cancer types, making it a promising candidate for cancer treatment. Another advantage of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy. However, one limitation of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its relatively short half-life, which may limit its efficacy in vivo. Another limitation of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its limited solubility, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide research. One direction is to optimize the synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide to improve its efficacy and reduce its toxicity. Another direction is to investigate the combination of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide with other anticancer agents to improve its efficacy in vivo. Additionally, future research could investigate the use of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, future research could investigate the use of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide in combination with targeted therapies to improve its efficacy in specific cancer types.

Méthodes De Synthèse

The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of cyclopentanone with thiosemicarbazide to form 4-methyl-1,3-thiazol-2-ylhydrazinecarboxamide. This intermediate is then reacted with cyclopentylbromide to form 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide. The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anticancer activity. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has shown efficacy in a broad range of cancer types, including pancreatic, lung, breast, and ovarian cancer. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to induce cancer cell death by targeting the TCA cycle, leading to the disruption of cellular metabolism and energy production. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.

Propriétés

IUPAC Name

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-8-16-12(13-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQYFCAJGAQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.